
4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide, commonly known as AZBNS, is a sulfonamide derivative compound that has gained significant attention in the field of medicinal chemistry. AZBNS is a potent inhibitor of carbonic anhydrase (CA) enzymes, which play a critical role in various physiological processes, including acid-base balance, respiration, and ion transport.
Mécanisme D'action
The mechanism of action of AZBNS involves the inhibition of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes leads to a decrease in the concentration of bicarbonate ions, which in turn leads to a decrease in intracellular pH. This decrease in pH inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
AZBNS has been found to exhibit potent inhibitory activity against 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes, which play a critical role in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes leads to a decrease in intracellular pH, which can have both beneficial and detrimental effects on the body. The compound has been found to exhibit neuroprotective effects in animal models of epilepsy and glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
AZBNS is a potent inhibitor of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes and can be used as a tool compound to study the role of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes in various physiological and pathological processes. The compound has been found to exhibit good selectivity and potency against 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes, making it a suitable candidate for use in lab experiments. However, the compound has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the development of AZBNS and related compounds. One potential area of research is the development of AZBNS derivatives with improved solubility and pharmacokinetic properties. Another area of research is the evaluation of AZBNS in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, the role of AZBNS in other diseases, such as Alzheimer's disease and cystic fibrosis, warrants further investigation.
Méthodes De Synthèse
The synthesis of AZBNS involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-azepanamine and n-butylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide intermediate, which is subsequently reduced using a reducing agent such as sodium dithionite to yield the final product, AZBNS.
Applications De Recherche Scientifique
AZBNS has been extensively studied for its potential therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer. The compound has been found to exhibit potent inhibitory activity against 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes, which are overexpressed in several types of cancer cells. Inhibition of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes leads to a decrease in intracellular pH, which in turn inhibits cancer cell growth and proliferation.
Propriétés
IUPAC Name |
4-(azepan-1-yl)-N-butyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-2-3-10-17-24(22,23)14-8-9-15(16(13-14)19(20)21)18-11-6-4-5-7-12-18/h8-9,13,17H,2-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYIOMCIVAJPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)N2CCCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-yl)-N-butyl-3-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)
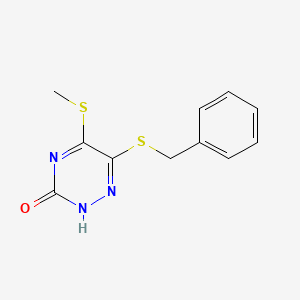
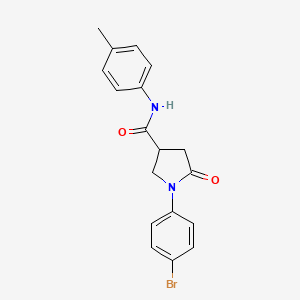

![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)
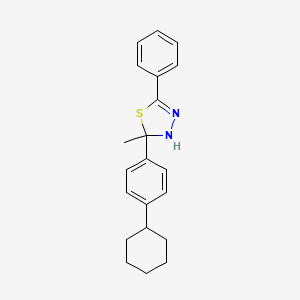
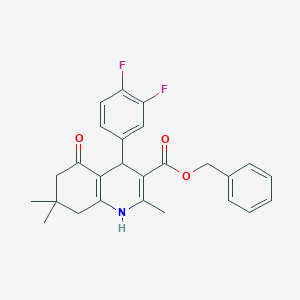
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)
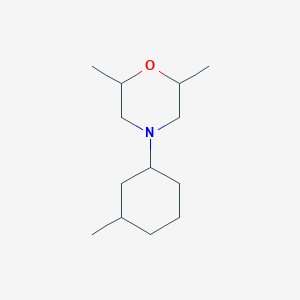
![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)
![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)
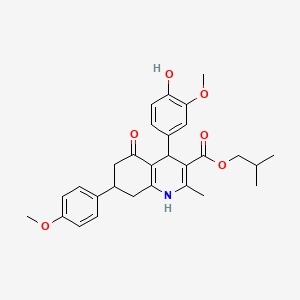
![diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)
